molecular formula C11H19Cl2N3OS B1431157 N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride CAS No. 1426290-86-9

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride

Cat. No.: B1431157
CAS No.: 1426290-86-9
M. Wt: 312.3 g/mol
InChI Key: SPDHDSDSSVYGHY-UHFFFAOYSA-N
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Description

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N3OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used for research purposes and has shown potential in various scientific fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride typically involves the reaction of thiophene-3-carboxylic acid with 2-(piperazin-1-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride is unique due to its combination of a thiophene ring and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS.2ClH/c15-11(10-1-8-16-9-10)13-4-7-14-5-2-12-3-6-14;;/h1,8-9,12H,2-7H2,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDHDSDSSVYGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CSC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride
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